An In-depth Technical Guide on the Structure Elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
An In-depth Technical Guide on the Structure Elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is a putative intermediate in the microbial degradation pathway of geraniol. Its structural elucidation is critical for understanding the metabolic fate of this common monoterpenoid and for potential applications in synthetic biology and drug development. This guide provides a comprehensive overview of the theoretical structure, and proposed methodologies for the synthesis, purification, and structural characterization of this coenzyme A derivative. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles information from analogous compounds and established analytical techniques for acyl-CoA esters to provide a foundational framework for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is presented in Table 1. These properties are primarily derived from computational models and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂N₇O₂₀P₃S | PubChem |
| Molecular Weight | 979.8 g/mol | PubChem |
| IUPAC Name | 3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid | PubChem |
| Synonyms | 3-Hydroxy-3-isohexenylglutaryl-CoA | Human Metabolome Database |
| CAS Number | Not Available | Human Metabolome Database |
Proposed Metabolic Pathway: Geraniol Degradation
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is hypothesized to be an intermediate in the degradation of geraniol by certain microorganisms. The proposed pathway involves the initial oxidation of geraniol to geranic acid, which is then converted to its coenzyme A thioester, geranyl-CoA. Subsequent enzymatic transformations are thought to lead to the formation of the target molecule.
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis, purification, and structural elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA. These are generalized methods based on established procedures for similar acyl-CoA esters.
Enzymatic Synthesis
The biosynthesis of the target molecule can be attempted using cell-free extracts from microorganisms known to metabolize geraniol.
Protocol:
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Preparation of Cell-Free Extract:
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Culture a geraniol-metabolizing bacterial strain (e.g., Pseudomonas species) in a suitable medium supplemented with geraniol to induce the necessary enzymes.
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Harvest cells in the late logarithmic growth phase by centrifugation.
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Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
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Resuspend the cells in the same buffer containing a protease inhibitor cocktail and lyse the cells by sonication or French press.
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Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.
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Enzymatic Reaction:
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Set up a reaction mixture containing the cell-free extract, geranyl-CoA, ATP, MgCl₂, and any other required cofactors (e.g., NADPH, bicarbonate).
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Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
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Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC.
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Purification:
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Terminate the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins.
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Centrifuge to remove the precipitate and collect the supernatant.
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Purify the target molecule from the supernatant using solid-phase extraction (SPE) with a C18 cartridge, followed by preparative reverse-phase HPLC.
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Structural Elucidation by Mass Spectrometry
High-resolution mass spectrometry is a crucial tool for determining the elemental composition and fragmentation pattern of the molecule.
Protocol:
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Sample Preparation:
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Dissolve the purified compound in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
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LC-MS/MS Analysis:
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Inject the sample into a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
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Use a C18 reverse-phase column for separation.
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Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Acquire data in both positive and negative ion modes.
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Perform high-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) to determine the accurate mass and elemental composition.
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Conduct tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in identifying the different structural moieties of the molecule.
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Expected Fragmentation Data (Hypothetical):
| Fragment | Description |
| [M+H]⁺ | Protonated molecule |
| [M-H]⁻ | Deprotonated molecule |
| Loss of Adenosine Diphosphate | Characteristic fragment for CoA esters |
| Loss of Pantetheine | Another key fragment for CoA esters |
| Fragments from the Acyl Chain | Provides information on the structure of the 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl moiety |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
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Sample Preparation:
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Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., D₂O or deuterated methanol).
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NMR Experiments:
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Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the different types of protons and their chemical environments.
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Acquire a 1D ¹³C NMR spectrum to identify the different carbon atoms.
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Perform two-dimensional (2D) NMR experiments such as:
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COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.
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Expected NMR Data (Hypothetical):
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |
| ¹H | 0.8 - 5.5 | s, d, t, m | Protons on the acyl chain, pantetheine, and ribose moieties |
| ¹³C | 10 - 180 | Carbonyls, olefinic carbons, carbons bearing hydroxyl groups, and carbons of the CoA moiety |
Experimental Workflow
The overall workflow for the structure elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is depicted below.
Conclusion
The structural elucidation of 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is an important step in mapping the microbial metabolism of geraniol. Although direct experimental data is currently scarce, the application of established analytical techniques for acyl-CoA esters, as outlined in this guide, provides a clear path forward for researchers in this field. The combination of enzymatic synthesis with advanced mass spectrometry and NMR spectroscopy will be instrumental in confirming the structure of this molecule and furthering our understanding of terpene biochemistry.
